molecular formula C13H8Cl2N2O B3059416 Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)- CAS No. 99902-87-1

Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)-

Cat. No.: B3059416
CAS No.: 99902-87-1
M. Wt: 279.12 g/mol
InChI Key: QAHQCZWWPMJDRP-UHFFFAOYSA-N
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Description

The compound "Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)-" is a benzonitrile derivative featuring a 3,4-dichlorophenoxy substituent at the 2-position and an amino group at the 5-position. The dichlorophenoxy group is commonly associated with biological activity, while the amino group may enhance solubility or reactivity in synthetic pathways .

Properties

IUPAC Name

5-amino-2-(3,4-dichlorophenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-11-3-2-10(6-12(11)15)18-13-4-1-9(17)5-8(13)7-16/h1-6H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHQCZWWPMJDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)OC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80244329
Record name Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99902-87-1
Record name Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-hydroxybenzonitrile with 3,4-dichlorophenol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as toluene or xylene.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)- can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dichlorophenoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The evidence highlights structurally related benzonitrile derivatives with phenoxy substituents, though none directly match the target compound. Key comparisons include:

2.1. Benzonitrile, 3-(3-chloro-5-methoxyphenoxy)- (CAS: 920035-44-5)
  • Molecular Formula: C₁₄H₁₀ClNO₂ (vs. hypothetical C₁₃H₉Cl₂N₂O for the target compound).
  • Synthetic Route: This compound’s synthesis involves nucleophilic aromatic substitution, leveraging methoxy and chloro groups for regioselectivity . In contrast, the amino group in the target compound might necessitate protective-group strategies to avoid side reactions.
2.2. Dichlorophenoxy-Containing Analogues

lists compounds like 5-Chloro-4-(2,3-dichlorophenoxy)-1,1-dihydro benzimidazole-2-thione, which share dichlorophenoxy motifs but lack the benzonitrile core. These analogues often exhibit herbicidal or fungicidal properties, suggesting that the dichlorophenoxy group in the target compound could confer similar bioactivity .

Functional Group Impact

  • Amino Group: The 5-amino substituent in the target compound differentiates it from methoxy- or nitro-substituted analogues (e.g., ’s 4-(2,3-Dichlorophenoxy)-5-chloro-2-nitroaniline). Amino groups typically increase polarity and may enable hydrogen bonding, influencing solubility and interaction with biological targets.
  • Dichlorophenoxy vs.

Data Table: Key Properties of Selected Analogues

Compound Name Molecular Formula Substituents Key Features Potential Applications
Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)- Hypothetical: C₁₃H₉Cl₂N₂O 2-(3,4-dichlorophenoxy), 5-amino High polarity, bioactivity potential Agrochemical intermediates
Benzonitrile, 3-(3-chloro-5-methoxyphenoxy)- C₁₄H₁₀ClNO₂ 3-(3-chloro-5-methoxyphenoxy) Methoxy enhances stability Pharmaceutical synthesis
4-(2,3-Dichlorophenoxy)-5-chloro-2-nitroaniline C₁₂H₇Cl₃N₂O₂ 2,3-dichlorophenoxy, nitro, chloro Nitro group for electrophilic reactivity Herbicide precursors

Research Findings and Challenges

  • Synthetic Challenges: Introducing both amino and dichlorophenoxy groups requires careful optimization. For example, nitrile groups are sensitive to strong nucleophiles, necessitating mild reaction conditions .
  • Biological Relevance: Dichlorophenoxy compounds in are linked to agrochemicals, suggesting the target compound could be explored for similar uses. However, the amino group’s role remains speculative without direct studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)-
Reactant of Route 2
Reactant of Route 2
Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy)-

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